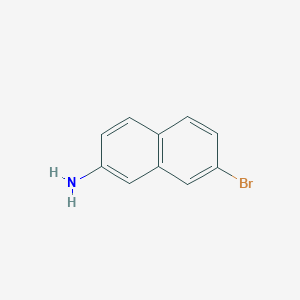

7-Bromonaphthalen-2-amine

Beschreibung

Significance of Naphthalene (B1677914) Scaffolds in Chemical Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in chemical research, providing a rigid and electronically rich platform for the design of complex molecules. ijpsjournal.combritannica.comnih.gov This structural motif is not only prevalent in nature but has been extensively exploited in the laboratory to create compounds with tailored properties. nih.gov Its importance is underscored by its wide-ranging applications across multiple scientific disciplines.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

The naphthalene nucleus is a well-established pharmacophore in drug discovery. nih.govekb.eg Its derivatives have been successfully developed into therapeutics for a multitude of conditions, including cancer, microbial and viral infections, inflammation, and neurodegenerative diseases. ijpsjournal.comnih.govx-mol.net The lipophilic nature of the naphthalene ring can enhance the ability of a drug molecule to penetrate biological membranes. ijpsjournal.com

Several naphthalene-based drugs have received FDA approval and are widely marketed, demonstrating the clinical significance of this scaffold. nih.govekb.eg The versatility of the naphthalene core allows for structural modifications that can modulate biological activity, leading to the development of potent and selective therapeutic agents. nih.govscispace.com

Table 1: Examples of Marketed Drugs Featuring a Naphthalene Scaffold

| Drug Name | Therapeutic Class |

| Propranolol | Beta Blocker |

| Naproxen | Non-Steroidal Anti-inflammatory Drug (NSAID) |

| Nafcillin | Antibiotic |

| Terbinafine | Antifungal |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

| Nabumetone | Non-Steroidal Anti-inflammatory Drug (NSAID) |

This table provides a selection of well-known pharmaceuticals that incorporate the naphthalene core structure, highlighting its importance in medicine. nih.govekb.egwikipedia.org

Naturally occurring compounds containing the naphthalene moiety, such as the anticancer agent podophyllotoxin (B1678966) and the antibiotic rifampicin, further illustrate the biological relevance of this structural unit. nih.gov

Relevance in Materials Science

In materials science, the planar and aromatic nature of the naphthalene scaffold is leveraged to create novel organic materials with unique electronic and optical properties. rsc.org Naphthalene derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and all-polymer solar cells. acs.org For instance, naphthalene diimides (NDIs) are noted for their use in supramolecular structures and have been incorporated into polymers to achieve high electron mobility. acs.orgbohrium.com

The ability to functionalize the naphthalene core allows for the fine-tuning of properties such as solubility, charge transport, and light emission. rsc.org This has led to the creation of materials like naphthalene diimide-based terpolymers, which are engineered for optimal performance in electronic devices. acs.org Furthermore, the high refractive index of certain derivatives, like 1-bromonaphthalene (B1665260), is utilized for measuring the optical properties of crystals. innospk.com

Role in Agrochemicals

The naphthalene skeleton is also found in various agrochemicals. wikipedia.org Naphthalene-based compounds are used in the formulation of insecticides, herbicides, and fungicides. greenagrochem.comiranchemicalmine.com For example, naphthoxyacetic acids are useful agrichemicals, and naphthalene itself has been used as a fumigant pesticide. wikipedia.org

A significant application is the use of naphthalene sulfonates and their condensates as dispersing and wetting agents in agrochemical formulations. wikipedia.orggreenagrochem.comgoogle.com These surfactants ensure the uniform distribution and stability of active ingredients in products like pesticides and fertilizers, which is critical for their effective application. greenagrochem.comgoogle.com Alkyl naphthalene sulfonates, for instance, are effective dispersants for colloidal systems in aqueous media. wikipedia.org

Overview of Bromonaphthalene Derivatives as Synthetic Intermediates

Bromonaphthalene derivatives are highly valuable intermediates in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations. These compounds are precursors to a multitude of substituted naphthalene derivatives, which are, in turn, used to build more complex molecules for pharmaceuticals, dyes, and materials. innospk.com

The reactivity of the carbon-bromine bond makes bromonaphthalenes ideal substrates for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds. innospk.comresearchgate.net This reactivity is crucial for constructing polycyclic aromatic hydrocarbons and other intricate structures. innospk.com Additionally, bromonaphthalenes can be used to form Grignard reagents and organolithium compounds, further expanding their synthetic utility. innospk.com The specific position of the bromine atom on the naphthalene ring influences the regioselectivity of subsequent reactions, allowing chemists to strategically design synthetic routes to target specific isomers. For example, the selective bromination of 1-bromonaphthalene can yield either 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the reaction conditions. researchgate.net

Positioning of 7-Bromonaphthalen-2-amine as a Key Building Block

Within the class of bromonaphthalene derivatives, this compound (CAS No. 590417-30-4) emerges as a particularly important building block. aablocks.com This compound possesses two distinct functional groups: a reactive bromine atom and a nucleophilic amino group, positioned at the 7- and 2-positions of the naphthalene core, respectively.

This orthogonal functionalization is highly advantageous for synthetic chemists. The bromine atom can participate in metal-catalyzed cross-coupling reactions, while the amino group can be involved in amide bond formations, N-alkylations, or serve as a directing group for further electrophilic aromatic substitution. This dual reactivity allows for the stepwise and controlled elaboration of the naphthalene scaffold, making this compound a modular component for constructing complex target molecules. nih.gov Its structure is foundational in the synthesis of tricyclic systems and has been used to create fluorescent dyes for biological imaging applications. nih.govacs.org The strategic placement of the bromo and amino groups makes it a valuable precursor for a range of specialized chemical products.

Eigenschaften

IUPAC Name |

7-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCSLTJTBSFUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623718 | |

| Record name | 7-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-30-4 | |

| Record name | 7-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 7 Bromonaphthalen 2 Amine

Cross-Coupling Reactions of 7-Bromonaphthalen-2-amine

The bromine atom at the C-7 position of the naphthalene (B1677914) core is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) bonds, enabling the introduction of diverse aryl, and alkyl substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. In the case of this compound, the bromine atom serves as the halide partner.

A notable example involves the coupling of this compound with arylboronic acids. mdpi.com For instance, the reaction with 4-nitrophenylboronic acid is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃). mdpi.com The reaction is typically performed in an anhydrous solvent like N,N-dimethylformamide (DMF) under an inert atmosphere. mdpi.com This specific reaction yields 7-(4-nitrophenyl)naphthalen-2-amine, demonstrating the effective formation of a biaryl structure. mdpi.com

Table 1: Example of Suzuki-Miyaura Coupling of this compound mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 7-(4-Nitrophenyl)naphthalen-2-amine |

This methodology is crucial for synthesizing a variety of substituted naphthalen-2-amine derivatives, which are precursors for more complex molecules. The general applicability of Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 7-position of the naphthalene ring. beilstein-journals.orgacademie-sciences.fr

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organohalide. While specific examples for this compound are not extensively documented in readily available literature, protocols for structurally similar compounds, such as 7-bromo-2-naphthol derivatives, are well-established.

In a typical Kumada coupling, the bromo-naphthalene derivative is reacted with an aryl or alkyl Grignard reagent in the presence of a palladium catalyst. For instance, 7-bromo-2-naphthol can be coupled with aryl Grignard reagents using a palladium catalyst to synthesize 7-aryl-2-naphthols. This suggests that this compound could likely undergo similar transformations, providing an alternative route to C-C bond formation, particularly for introducing alkyl groups.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a cornerstone for the vinylation of aryl halides.

While specific Heck reaction protocols for this compound are not prominently detailed, the reactivity of closely related compounds like 2-bromonaphthalene (B93597) provides a strong indication of the expected outcome. nih.gov A general protocol for the Heck reaction of 2-bromonaphthalene involves its reaction with an alkene, such as ethyl crotonate, in the presence of a palladium catalyst and a base. nih.gov The reaction typically results in the formation of a trisubstituted alkene, which is a key intermediate in the synthesis of various pharmaceuticals. nih.gov The choice of catalyst, ligand, base, and solvent can influence the efficiency and regioselectivity of the reaction. rsc.orgresearchgate.net Given the structural similarity, it is highly probable that this compound would undergo Heck coupling under similar conditions to introduce alkenyl groups at the 7-position.

Functional Group Transformations of the Amine Moiety

The primary amine group (-NH₂) of this compound is a versatile functional handle that can undergo a variety of transformations to introduce new functional groups and build more complex molecular architectures.

The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation is the process of introducing an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. wikipedia.orgucalgary.ca The reaction proceeds via a nucleophilic substitution mechanism. ucalgary.ca However, a common challenge with the N-alkylation of primary amines is the potential for over-alkylation, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-alkylation, specific reaction conditions and reagents may be required. researchgate.net For example, the synthesis of 6-bromo-N,N-dimethylnaphthalene-2-amine, a close analog, has been reported, demonstrating the feasibility of N-alkylation. acs.org

N-Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common and generally high-yielding reaction. This compound can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. mdpi.comsavemyexams.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. savemyexams.com For instance, the N-acylation of the Suzuki coupling product, 7-(4-aminophenyl)naphthalen-2-yl)amine, has been demonstrated using various acid chlorides. mdpi.com

Table 2: General Conditions for N-Alkylation and N-Acylation

| Transformation | Reagent | General Conditions | Product Type |

| N-Alkylation | Alkyl Halide | Base, Solvent | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Base, Solvent | Amide |

Imine Formation: Primary amines, such as this compound, can react with aldehydes or ketones in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com The resulting imines can be further reduced to form secondary amines. organic-chemistry.org

Amide Derivatives: Beyond simple acylation, the amine group can be used to form more complex amide derivatives through coupling reactions with carboxylic acids. These reactions are typically mediated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comnih.govnih.gov Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net For example, the synthesis of an amide derivative from 6-bromonaphthalene and 4-formylbenzoic acid has been reported using EDC, 4-dimethylaminopyridine (B28879) (DMAP), and HOBt. researchgate.net This highlights a robust method for creating amide linkages, which are prevalent in many biologically active molecules. ethz.ch

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with electron-withdrawing groups. wikipedia.org The SNAr mechanism is a two-step process: the nucleophile first attacks the carbon atom bonded to the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and then the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate carbanion and facilitating the reaction. pressbooks.pub

Aryl halides without such activating groups, like bromonaphthalenes, are generally less reactive towards SNAr. For instance, 1-bromonaphthalene (B1665260) shows limited reactivity in SNAr reactions. However, under specific conditions, such as high temperatures or the use of strong nucleophiles, substitution can occur. For example, chlorobenzene (B131634) reacts with sodium hydroxide (B78521) at 350 °C to produce phenol. pressbooks.pub More modern methods, like palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), provide more efficient routes for the amination of bromo-naphthalene derivatives.

In the case of This compound , the amino group (-NH2) is an electron-donating group, which deactivates the naphthalene ring towards nucleophilic attack, making SNAr reactions generally unfavorable under standard conditions. However, the bromine atom can be substituted using catalytic systems. For instance, 6-bromonaphthalen-2-amine has been shown to react with benzylamines and elemental sulfur in DMSO at 140 °C to yield substituted naphtho[2,1-d]thiazoles. acs.org It is plausible that this compound could undergo similar catalyzed substitution reactions.

| Reactant | Nucleophile/Reagent | Conditions | Product | Yield (%) |

| 6-Bromonaphthalen-2-amine | Phenylmethanamine, S₈ | DMSO, 140 °C, 22 h | 7-Bromo-2-phenylnaphtho[2,1-d]thiazole | 76 |

Radical Reactions Involving Bromonaphthalenes

Bromonaphthalenes can undergo substitution reactions through a radical chain mechanism, specifically the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. umich.edu This pathway is particularly relevant for reactions that are initiated by light (photoinduced). umich.eduresearchgate.net The lack of reaction in the dark and inhibition by radical scavengers are key indicators of a radical chain mechanism. umich.eduresearchgate.net

The general SRN1 mechanism involves the following steps:

Initiation: An electron is transferred to the aryl halide, forming a radical anion which then fragments to produce an aryl radical and a halide ion. researchgate.net

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This radical anion then transfers an electron to another molecule of the starting aryl halide, propagating the chain. umich.edu

Termination: The reaction is terminated by various side reactions, such as the aryl radical abstracting a hydrogen atom. umich.edu

Studies on 1-bromonaphthalene with sulfur-centered nucleophiles like thiourea (B124793) anion in DMSO demonstrate this reactivity, yielding substitution products alongside reduction products like naphthalene. umich.eduresearchgate.net

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been excited by light. wikipedia.org This creates a charge-separated state. wikipedia.org A photoexcited molecule can act as both a potent oxidizing and reducing agent. wikipedia.org

In the context of bromonaphthalenes, photoinduced SRN1 reactions are initiated by PET. umich.eduupv.es The bromonaphthalene molecule absorbs a photon, promoting it to an excited state. In this excited state, it can accept an electron from a suitable donor (which can be the nucleophile) to form a radical anion. wikipedia.orgnih.gov

Initiation Step: ArBr + hν → [ArBr]* [ArBr]* + Nu⁻ → [ArBr]•⁻ + Nu•

Alternatively, the excited bromonaphthalene can be quenched by a donor, leading to the radical anion. nih.gov This radical anion is unstable and rapidly dissociates to form a naphthyl radical and a bromide ion. researchgate.net

Fragmentation: [ArBr]•⁻ → Ar• + Br⁻

For example, the photoinduced reaction of 1-bromonaphthalene with tert-butoxide anion involves the quenching of the triplet state of 1-bromonaphthalene as the initiation step. nih.gov The rate constant for this quenching has been determined, highlighting the efficiency of the PET process. nih.gov

Following the initiation via photoinduced electron transfer and fragmentation, the resulting naphthyl radical participates in a chain propagation cycle. umich.edu The evidence for a radical chain mechanism includes quantum yields greater than one and the inhibition of the reaction by radical scavengers. nih.gov

The propagation steps for the reaction of a bromonaphthalene (ArBr) with a nucleophile (Nu⁻) are as follows:

Radical-Nucleophile Coupling: The aryl radical (Ar•) rapidly adds to the nucleophile to form a radical anion of the substitution product, [ArNu]•⁻. nih.gov Ar• + Nu⁻ → [ArNu]•⁻

Electron Transfer: This radical anion then transfers its extra electron to a molecule of the starting bromonaphthalene (ArBr), regenerating the aryl radical and forming the final substitution product (ArNu). This is the key chain-carrying step. umich.edu [ArNu]•⁻ + ArBr → ArNu + [ArBr]•⁻

The newly formed bromonaphthalene radical anion ([ArBr]•⁻) then fragments as in the initiation step, continuing the chain. researchgate.net

Studies on 1-bromonaphthalene with various sulfur-centered nucleophiles have determined the absolute rate constants for the addition of these nucleophiles to the 1-naphthyl radical. This reactivity order often correlates with the stability of the resulting radical anion intermediate. nih.gov

| Nucleophile Anion | Rate Constant for Addition to 1-Naphthyl Radical (M⁻¹s⁻¹) |

| Sulfide (S²⁻) | 0.5 x 10⁹ |

| Thiourea Anion (⁻SC(NH)NH₂) | 1.0 x 10⁹ |

| Thioacetate Ion (MeCOS⁻) | 1.2 x 10⁹ |

| Thiobenzoate Ion (PhCOS⁻) | 3.5 x 10⁹ |

| Benzene (B151609) Thiolate Ion (PhS⁻) | 5.1 x 10⁹ |

This data, derived from studies on 1-bromonaphthalene, illustrates the high efficiency of the radical-nucleophile coupling step in SRN1 reactions. umich.edunih.gov A competing reaction is often the abstraction of a hydrogen atom from the solvent by the aryl radical, which leads to the formation of a reduction product (e.g., naphthalene). umich.edu

Applications of 7 Bromonaphthalen 2 Amine and Its Derivatives in Advanced Chemical Synthesis

Precursors for Heterocycle Synthesis

7-Bromonaphthalen-2-amine is a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both an amino group and a bromine atom on the naphthalene (B1677914) scaffold, allows for diverse synthetic transformations.

Synthesis of Nitrogen-Containing Heterocycles

The presence of the amino group in this compound and its derivatives makes it a key precursor for the construction of nitrogen-containing heterocycles. These heterocycles are significant in medicinal chemistry and materials science. researchgate.netrsc.orgbham.ac.ukorganic-chemistry.org

One common strategy involves the transformation of the amino group, followed by cyclization reactions. For instance, derivatives of this compound can be utilized in reactions that form fused heterocyclic systems. The amino group can act as a nucleophile or be converted into other functional groups that facilitate cyclization. researchgate.netsmolecule.com

The Bucherer reaction provides a versatile method to synthesize various N-substituted this compound derivatives. acs.org For example, reacting 6-bromo-2-naphthol (B32079) with secondary amines like pyrrolidine, piperidine, and morpholine (B109124) under Bucherer conditions yields the corresponding tertiary amines. acs.org These derivatives can then undergo further reactions, such as Suzuki coupling, to introduce additional functionalities and build complex heterocyclic structures. acs.org

The following table summarizes the synthesis of some N-substituted 6-bromonaphthalen-2-amines via the Bucherer reaction. acs.org

| Starting Material | Amine | Product | Yield (%) |

| 6-Bromo-2-naphthol | Pyrrolidine | 1-(6-Bromonaphthalen-2-yl)pyrrolidine | 81 |

| 6-Bromo-2-naphthol | Dimethylamine | 6-Bromo-N,N-dimethylnaphthalen-2-amine | - |

| 6-Bromo-2-naphthol | Diisobutylamine | 6-Bromo-N,N-diisobutylnaphthalen-2-amine | - |

| 6-Bromo-2-naphthol | Piperidine | 1-(6-Bromonaphthalen-2-yl)piperidine | - |

| 6-Bromo-2-naphthol | Morpholine | 4-(6-Bromonaphthalen-2-yl)morpholine | - |

| 6-Bromo-2-naphthol | 4-Piperidinemethanol | (1-(6-Bromonaphthalen-2-yl)piperidin-4-yl)methanol | 20 |

Data sourced from ACS Omega. acs.org

Furthermore, palladium-catalyzed amination reactions of 2,7-dibromonaphthalene (B1298459) with various polyamines can produce precursors for macrocyclic compounds containing nitrogen atoms. isuct.ruresearchgate.net These macrocycles are of interest for their potential applications in host-guest chemistry and as ligands for metal catalysts. isuct.ruresearchgate.net

Synthesis of Spiro-Naphthalene Derivatives

This compound derivatives are also employed as building blocks in the synthesis of spiro-naphthalene compounds. These complex structures, where a single atom is part of two different rings, have gained attention for their potential applications in medicinal chemistry, particularly as anticancer agents. nih.gov

A key strategy involves the synthesis of a naphthalene-substituted triazole which can then undergo an oxidative amination reaction to form the spirodienone structure. nih.gov For example, a naphthalene-containing acid can be coupled with a triazole derivative, followed by reduction and subsequent oxidative cyclization to yield the target spiro compound. nih.gov

Building Blocks for Organic Materials and Optoelectronic Devices

The extended π-system of the naphthalene core in this compound and its derivatives makes them attractive building blocks for the development of novel organic materials with applications in optoelectronics. catsyn.comtcichemicals.com

Conjugated Polymers and Small Molecules for Organic Electronics

This compound serves as a versatile precursor for the synthesis of conjugated polymers and small molecules used in organic electronics. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. nih.gov This enables the construction of extended π-conjugated systems, which are essential for charge transport in organic semiconductors. tcichemicals.com

By coupling this compound derivatives with different boronic acids or esters, a wide range of small molecules and polymers with tailored electronic and optical properties can be synthesized. nih.gov These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). tcichemicals.com

For example, N,N'-bis(7-bromonaphth-2-yl) substituted polyamines have been synthesized through palladium-catalyzed amination of 2,7-dibromonaphthalene. isuct.ru These compounds can then undergo further macrocyclization reactions to create larger, more complex structures with potential applications in materials science. isuct.ru

Naphthalene Diimide Derivatives for Functional Materials

Naphthalene diimides (NDIs) are a class of n-type organic semiconductors known for their excellent electron-accepting properties and high electron mobility. researchgate.netbeilstein-journals.orgresearchgate.net this compound can be a precursor to bromo-substituted naphthalene dianhydrides, which are key intermediates in the synthesis of NDI derivatives. researchgate.net

The synthesis of NDIs typically involves the condensation of a naphthalene dianhydride with a primary amine. photobiology.com By starting with a brominated naphthalene dianhydride, it is possible to introduce bromine atoms onto the NDI core. These bromine atoms can then be further functionalized through nucleophilic substitution or cross-coupling reactions to tune the electronic properties of the resulting NDI derivative. researchgate.netrsc.org This approach allows for the creation of a wide range of functional materials with applications in organic electronics, including as electron transport materials in OFETs and OPVs. beilstein-journals.orggoogle.com

Integration into Biosensor Development and Functional Surfaces

The unique chemical properties of this compound and its derivatives also make them suitable for applications in the development of biosensors and for the functionalization of surfaces.

Research has shown that certain bromonaphthalene derivatives can act as selective colorimetric sensors. For example, 2-bromonaphthalene-1,4-dione (B50910) has demonstrated the ability to selectively detect cysteine in aqueous solutions and even in bovine serum albumin. researchgate.net This suggests the potential for developing sensors based on the this compound scaffold for the detection of specific biomolecules. The interaction between the sensor molecule and the target analyte leads to a detectable change, such as a color change, allowing for qualitative and quantitative analysis. researchgate.net

Furthermore, the amino group of this compound provides a reactive handle for covalent attachment to surfaces. This allows for the modification of materials to impart specific functionalities. For instance, surfaces functionalized with these naphthalene derivatives could be designed to have specific binding properties for use in biosensing arrays or as biocompatible coatings.

Amine Functionalization of Carbon-Based Surfaces

The modification of carbon-based materials, such as graphene, carbon nanotubes (CNTs), and glassy carbon, is crucial for tailoring their properties for specific applications. The introduction of amine groups onto these surfaces provides reactive sites for further chemical transformations. This compound and related amino-naphthalene compounds can be used for this purpose through both covalent and non-covalent functionalization methods. mdpi.comazonano.com

Covalent Functionalization:

Covalent attachment ensures a robust and stable modification of the carbon surface. azonano.com A primary method for achieving this with aromatic amines like this compound is through the formation and subsequent electrochemical reduction of diazonium salts. acs.orgnih.gov This process involves converting the primary amine group (-NH₂) into a diazonium salt (-N₂⁺) using reagents like isoamyl nitrite (B80452) or sodium nitrite in an acidic medium. nih.govnih.gov The resulting diazonium salt can then be electrochemically reduced, generating a highly reactive aryl radical that forms a strong covalent carbon-carbon bond with the surface of the carbon material. acs.orgnih.gov This method is versatile and can be applied to various carbon surfaces, including glassy carbon and carbon fibers. acs.orggoogle.com The modification alters the hybridization of surface carbon atoms from sp² to sp³, which can tune the material's electronic properties. azonano.com

Another covalent strategy involves the amidation of carboxylic acid groups present on oxidized carbon surfaces, such as graphene oxide (GO). rsc.orgresearchgate.net While this typically involves direct reaction with the amine, coupling agents can be employed to facilitate the formation of a stable amide bond. researchgate.net

Non-Covalent Functionalization:

To preserve the intrinsic electronic and mechanical properties of carbon materials, non-covalent functionalization is often preferred. mdpi.combeilstein-journals.org This approach utilizes weaker intermolecular forces, such as π-π stacking, without disrupting the sp²-hybridized carbon lattice. beilstein-journals.org The flat, aromatic structure of the naphthalene core of this compound makes it well-suited for π-π stacking interactions with the graphitic surfaces of CNTs and graphene. google.com This adsorption process allows for the decoration of the carbon surface with amine functionalities. While less permanent than covalent bonding, this method is simpler and avoids the introduction of defects into the carbon material's structure. beilstein-journals.org For instance, pyrene (B120774) derivatives, which are structurally similar polycyclic aromatic hydrocarbons, are known to effectively disperse and functionalize CNTs in solution through this mechanism. google.com

| Functionalization Method | Mechanism | Surface Type | Key Features |

| Covalent | Electrochemical reduction of diazonium salt | Glassy Carbon, Carbon Fibers, Graphene | Forms stable C-C bonds; alters surface hybridization from sp² to sp³. azonano.comacs.orgnih.gov |

| Covalent | Amidation of surface carboxyl groups | Graphene Oxide (GO) | Forms amide linkages; utilizes existing oxygenated functional groups on GO. rsc.orgresearchgate.net |

| Non-Covalent | π-π Stacking | Graphene, Carbon Nanotubes (CNTs) | Preserves sp² lattice and electronic properties; reversible interaction. mdpi.combeilstein-journals.orggoogle.com |

Biomolecule Immobilization Strategies

The amine groups introduced onto carbon surfaces via molecules like this compound serve as crucial anchor points for the immobilization of biomolecules such as enzymes, antibodies, and DNA. nih.govrsc.orgd-nb.info This capability is fundamental to the development of biosensors, biofuel cells, and other biotechnological devices. nih.govrsc.org

Crosslinking Chemistries:

A widely used method for attaching proteins and other biomolecules to amine-functionalized surfaces is through carbodiimide (B86325) crosslinking chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-Hydroxysuccinimide (NHS). researchgate.netnih.gov In this two-step process, EDC activates the carboxylic acid groups on the biomolecule to form a highly reactive O-acylisourea intermediate. researchgate.netthermofisher.com This unstable intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS-ester. researchgate.netthermofisher.com This activated biomolecule can then efficiently react with the surface-bound amine groups, forming a stable amide bond and covalently immobilizing the biomolecule. nih.govresearchgate.net This method is highly efficient and is a standard procedure for creating biosensors and other bioactive surfaces. researchgate.netnih.gov

Click Chemistry:

"Click chemistry" provides another powerful and highly specific method for biomolecule immobilization. This approach often involves the reaction between an azide (B81097) and an alkyne. A derivative of this compound could be synthesized to contain either an azide or an alkyne group. For example, the bromine atom could be substituted via a Sonogashira coupling to introduce a terminal alkyne. This functionalized naphthalene derivative would then be grafted onto the carbon surface. A biomolecule, separately modified to bear the complementary azide group, can then be "clicked" onto the surface via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This strategy offers high specificity and reaction efficiency, even in complex biological media. xantec.comgoogle.com

Other Strategies:

Enzymes can also be immobilized through their inherent surface residues. For instance, enzymes with hydrophobic pockets can bind to the aryl groups presented on the functionalized surface, facilitating electron transfer, which is particularly relevant for bioelectrocatalysis. nih.gov Additionally, site-specific enzymatic ligation methods, using engineered peptide ligases, offer precise control over the orientation of the immobilized protein. nih.gov

| Immobilization Strategy | Description | Key Reagents/Groups |

| EDC/NHS Coupling | Covalently links surface amine groups to carboxylic acid groups on biomolecules. researchgate.netnih.gov | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS). thermofisher.com |

| Click Chemistry | Forms a covalent linkage via a highly specific cycloaddition reaction. | Azide (-N₃) and Alkyne (-C≡CH) groups. xantec.com |

| Affinity Binding | Utilizes non-covalent interactions between the biomolecule and the functionalized surface. | Hydrophobic pockets on enzymes binding to aryl groups. nih.gov |

| Enzymatic Ligation | Employs specific enzymes to create a peptide bond between the surface and the biomolecule. | Peptide ligases (e.g., OaAEP1). nih.gov |

Q & A

Q. What are the common synthetic routes for 7-Bromonaphthalen-2-amine, and how are reaction conditions optimized?

- Methodological Answer : A primary synthesis method involves bromination of naphthalen-2-amine derivatives. For example, bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with p-toluenesulfonic acid at 0°C is effective for introducing bromine at the 1-position of naphthalene . Optimization includes controlling temperature (e.g., 0°C to prevent side reactions) and stoichiometric ratios of reagents. Purification via column chromatography ensures high yield (typically 60–80%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming bromine and amine group positions. Mass spectrometry (MS) validates molecular weight (e.g., 222.08 g/mol for the parent structure) . Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) and C-Br (stretching ~560 cm⁻¹) .

Q. What are the typical substitution reactions involving this compound?

- Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., with amines, thiols, or alkoxides) under mild conditions. For example, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, useful in drug discovery . Reaction conditions (catalyst: Pd(PPh₃)₄, solvent: DMF, temperature: 80°C) and monitoring via TLC ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in reaction yields may arise from trace moisture or oxygen. Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N₂/Ar) improve consistency. Kinetic studies (e.g., varying catalyst loading or temperature) and DFT calculations can identify rate-limiting steps . Cross-referencing with structurally similar compounds (e.g., 1-Bromonaphthalen-2-amine) provides mechanistic insights .

Q. What strategies optimize the regioselectivity of functionalization in this compound derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –NH₂) enables selective C–H activation. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites. Experimental validation via competitive reactions between bromine and other substituents (e.g., nitro groups) clarifies regiochemical outcomes .

Q. How do structural modifications of this compound impact its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with Cl or modifying the amino group). In vitro assays (e.g., antimicrobial MIC tests) compare potency. Molecular docking with target proteins (e.g., bacterial enzymes) identifies critical interactions. For example, bulkier substituents may hinder binding, reducing efficacy .

Q. What experimental designs address challenges in scaling up this compound synthesis?

- Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Process analytical technology (PAT) monitors intermediates in real time. Solvent selection (e.g., switching from THF to 2-MeTHF) enhances sustainability. Pilot-scale trials with DOE (Design of Experiments) optimize parameters (e.g., residence time, pressure) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data for this compound derivatives?

- Methodological Answer : Variability may stem from cell line specificity or assay conditions (e.g., incubation time). Meta-analysis of published IC₅₀ values (e.g., comparing HeLa vs. MCF-7 cells) identifies trends. Independent replication under standardized protocols (e.g., MTT assay, 48-hour exposure) reduces bias .

Q. What computational tools predict the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis or photolysis pathways. Software like Gaussian or ORCA calculates activation energies for Br–C bond cleavage. Experimental validation via LC-MS tracks degradation products (e.g., naphthoquinones) in UV-exposed samples .

Tables for Key Data

| Reaction Type | Conditions | Key Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, DMF, 80°C, 12h | Biaryl derivatives | |

| Nucleophilic Substitution | K₂CO₃, DMSO, 60°C, 6h | Thioether or amine-substituted naphthalenes | |

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2h | Nitro-naphthalene derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.